1,2,4,5-Tetrakis(diazidomethyl)benzene
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Overview
Description
1,2,4,5-Tetrakis(diazidomethyl)benzene is an organic compound with the molecular formula C10H6N24. It is characterized by the presence of four diazidomethyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene typically involves the following steps:
Photobromination: The starting material, 1,2,4,5-tetramethylbenzene, undergoes photobromination to yield 1,2,4,5-tetrakis(dibromomethyl)benzene.
The reaction conditions for these steps typically involve:
Photobromination: Conducted under UV light in the presence of a brominating agent.
Chemical Reactions Analysis
1,2,4,5-Tetrakis(diazidomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium azide for azidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4,5-Tetrakis(diazidomethyl)benzene has several scientific research applications:
High-Energy Materials: Due to its high nitrogen content, it is of interest for the development of high-energy materials.
Precursor for Advanced Materials:
Structural Studies: The compound’s unique structure makes it a subject of interest in crystallographic studies to understand the effects of steric overcrowding and strain on molecular geometry.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrakis(diazidomethyl)benzene exerts its effects is primarily related to its high nitrogen content and the presence of azide groups. These azide groups can undergo decomposition to release nitrogen gas, which is a key factor in its potential use as a high-energy material . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to form stable intermediates during decomposition .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(diazidomethyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(dibromomethyl)benzene: The precursor in its synthesis, which contains bromine atoms instead of azide groups.
1,2,4,5-Tetrakis(aminomethyl)benzene: A related compound with amino groups instead of azide groups, which exhibits different reactivity and applications.
Properties
CAS No. |
110996-64-0 |
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Molecular Formula |
C10H6N24 |
Molecular Weight |
462.32 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(diazidomethyl)benzene |
InChI |
InChI=1S/C10H6N24/c11-27-19-7(20-28-12)3-1-4(8(21-29-13)22-30-14)6(10(25-33-17)26-34-18)2-5(3)9(23-31-15)24-32-16/h1-2,7-10H |
InChI Key |
HDMYAAMZPHDILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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